molecular formula C14H16Cl2O3 B15183639 Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate CAS No. 53548-43-9

Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate

Cat. No.: B15183639
CAS No.: 53548-43-9
M. Wt: 303.2 g/mol
InChI Key: VFIPHQGWSFUUEL-VQHVLOKHSA-N
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Description

Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a pentyl ester group attached to a 2,4-dichlorophenoxy moiety via a propenoate linkage. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2,4-Dichlorophenoxyacetic acid+PentanolCatalystPentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water\text{2,4-Dichlorophenoxyacetic acid} + \text{Pentanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 2,4-Dichlorophenoxyacetic acid+PentanolCatalyst​Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4-dichlorophenoxyacetic acid and pentanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 2,4-Dichlorophenoxyacetic acid and pentanol.

    Oxidation: Various carboxylic acids and phenolic compounds.

    Substitution: Derivatives of 2,4-dichlorophenoxyacetic acid with substituted groups.

Scientific Research Applications

Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:

    Agriculture: Used as a herbicide to control broadleaf weeds in crops.

    Environmental Science: Studied for its environmental impact and degradation pathways.

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant growth and development.

Mechanism of Action

The herbicidal activity of Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The compound targets specific pathways involved in cell elongation and differentiation, causing physiological and morphological changes that are lethal to the plant.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Another ester derivative with a methyl group instead of a pentyl group.

    Ethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: An ester derivative with an ethyl group.

Uniqueness

Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is unique due to its specific ester group, which influences its solubility, volatility, and herbicidal activity. The pentyl group provides a balance between hydrophobicity and hydrophilicity, making it effective in various environmental conditions.

Properties

CAS No.

53548-43-9

Molecular Formula

C14H16Cl2O3

Molecular Weight

303.2 g/mol

IUPAC Name

pentyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate

InChI

InChI=1S/C14H16Cl2O3/c1-2-3-4-8-19-14(17)7-9-18-13-6-5-11(15)10-12(13)16/h5-7,9-10H,2-4,8H2,1H3/b9-7+

InChI Key

VFIPHQGWSFUUEL-VQHVLOKHSA-N

Isomeric SMILES

CCCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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